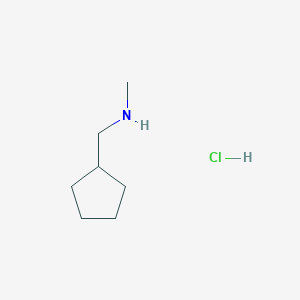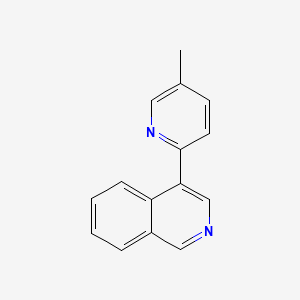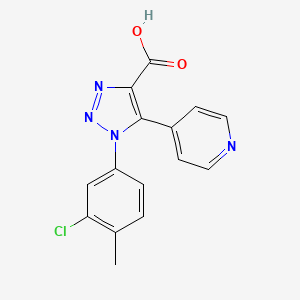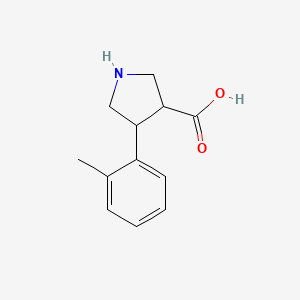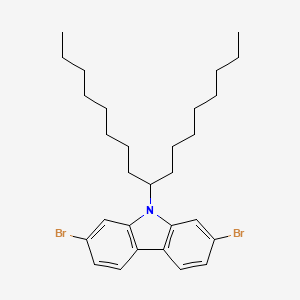![molecular formula C15H11N3O6S B1454207 Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 858340-91-7](/img/structure/B1454207.png)
Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
“Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C15H11N3O6S . It has a molecular weight of 361.33 . The IUPAC name for this compound is "methyl 1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-3-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C15H11N3O6S/c1-24-15(19)13-9-17(25(22,23)11-5-3-2-4-6-11)14-12(13)7-10(8-16-14)18(20)21/h2-9H,1H3" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 361.33 . The density is 1.55g/cm3, and it has a boiling point of 579.9ºC at 760 mmHg . The melting point was not available in the retrieved data .Scientific Research Applications
Synthesis Techniques and Reaction Studies
Research into the synthesis and reactivity of compounds structurally related to methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has provided insights into novel chemical reactions and synthetic methodologies. For instance, the abnormal Barton–Zard reaction has been explored, leading to pyrrolo[2,3-b]indole ring systems, demonstrating the compound's role in synthesizing complex heterocyclic structures (Pelkey, Chang, & Gribble, 1996). Similarly, palladium-catalyzed decarboxylative Suzuki and Heck couplings have been applied to azaindole-2-carboxylic acids for synthesizing 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines, showcasing the compound's utility in creating arylated and alkenylated derivatives with potential applications in medicinal chemistry (Suresh et al., 2013).
Catalysis and Stereoselective Reactions
Catalysis research has also benefited from studies involving similar sulfone and pyrrolopyridine frameworks. For example, the use of (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, as an organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes has been demonstrated, highlighting the role of such compounds in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Molecular Orbital Calculations
Theoretical studies, such as molecular orbital calculations, have provided insight into the reactions of related compounds, offering a deeper understanding of their electronic structures and reactivity patterns. These studies have implications for designing new molecules with specific properties and reactivities (Seo et al., 1999).
Mechanism of Action
Target of Action
Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex compound that interacts with multiple targets. It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives, which share a similar structure, interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S/c1-24-15(19)13-9-17(25(22,23)11-5-3-2-4-6-11)14-12(13)7-10(8-16-14)18(20)21/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYPFZYYLWIUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



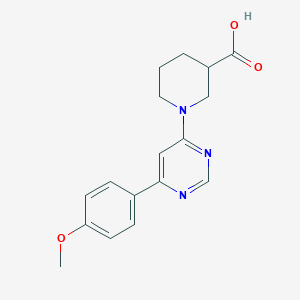
![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)

